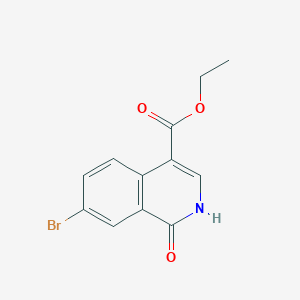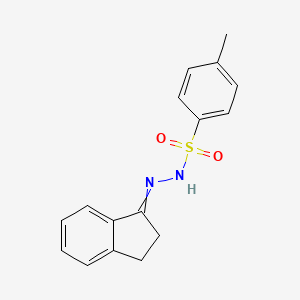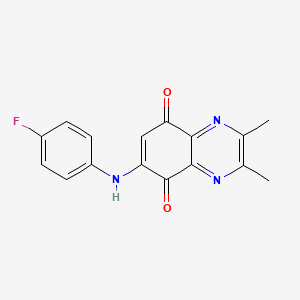
Ethyl 2-(azepan-1-yl)-5-chlorothiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(Azepan-1-il)-5-clorotiazol-4-carboxilato de etilo es un compuesto químico que pertenece a la clase de derivados de tiazol. Los tiazoles son compuestos heterocíclicos que contienen átomos de azufre y nitrógeno en su estructura cíclica. Este compuesto en particular se caracteriza por la presencia de un anillo de azepan, una porción de clorotiazol y un grupo éster etílico.
Métodos De Preparación
La síntesis de 2-(Azepan-1-il)-5-clorotiazol-4-carboxilato de etilo generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de tiazol: El anillo de tiazol se puede sintetizar mediante la ciclización de precursores adecuados como α-halocetonas y tioureas en condiciones ácidas o básicas.
Introducción del átomo de cloro: La cloración del anillo de tiazol se puede lograr utilizando reactivos como cloruro de tionilo o pentacloruro de fósforo.
Adición del anillo de azepan: El anillo de azepan se puede introducir a través de reacciones de sustitución nucleófila, donde un derivado de azepan reacciona con el clorotiazol.
Esterificación: El paso final implica la esterificación del grupo ácido carboxílico con etanol en presencia de un catalizador como ácido sulfúrico o ácido clorhídrico.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para mejorar el rendimiento y la pureza, así como el uso de reactores de flujo continuo para la síntesis a gran escala.
Análisis De Reacciones Químicas
El 2-(Azepan-1-il)-5-clorotiazol-4-carboxilato de etilo se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de los correspondientes sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio, lo que potencialmente convierte el grupo éster en un alcohol.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el átomo de cloro, donde nucleófilos como aminas o tioles reemplazan el cloro, formando nuevos derivados.
Hidrólisis: El grupo éster se puede hidrolizar en condiciones ácidas o básicas para producir el ácido carboxílico correspondiente.
Aplicaciones Científicas De Investigación
El 2-(Azepan-1-il)-5-clorotiazol-4-carboxilato de etilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antifúngicas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico o ingrediente activo en el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción del 2-(Azepan-1-il)-5-clorotiazol-4-carboxilato de etilo implica su interacción con objetivos y vías moleculares específicas. El compuesto puede actuar inhibiendo enzimas o receptores, lo que lleva a la interrupción de los procesos biológicos en microorganismos o células. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
El 2-(Azepan-1-il)-5-clorotiazol-4-carboxilato de etilo se puede comparar con otros compuestos similares, como:
2-(Azepan-1-il)etanol: Este compuesto contiene un anillo de azepan y un grupo etanol, pero carece de las porciones de tiazol y cloro.
N-[2-(Azepan-1-il)etil]-1-(2,1,3-benzotiadiazol-4-sulfonil)piperidina-3-carboxamida: Este compuesto presenta una porción de benzotiadiazol y un anillo de piperidina, lo que lo hace estructuralmente diferente pero funcionalmente similar en algunas aplicaciones.
Azone® (1-dodecilaza-cicloheptan-2-ona): Azone® es un conocido potenciador de la penetración con una estructura de anillo de azepan similar pero diferentes grupos funcionales.
La singularidad del 2-(Azepan-1-il)-5-clorotiazol-4-carboxilato de etilo radica en su combinación del anillo de azepan, la porción de clorotiazol y el grupo éster etílico, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C12H17ClN2O2S |
|---|---|
Peso molecular |
288.79 g/mol |
Nombre IUPAC |
ethyl 2-(azepan-1-yl)-5-chloro-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H17ClN2O2S/c1-2-17-11(16)9-10(13)18-12(14-9)15-7-5-3-4-6-8-15/h2-8H2,1H3 |
Clave InChI |
PDNPYTOXIKEAIY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC(=N1)N2CCCCCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B11836245.png)

![6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)-](/img/structure/B11836259.png)








![3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1S,2R)-1,2,3-tris(phenylmethoxy)propyl]-, 1,1-dimethylethyl ester, (4R,5R)-](/img/structure/B11836308.png)
![7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B11836313.png)
